molecular formula C8H6ClNO B13005481 4-(Chloromethyl)benzo[d]oxazole

4-(Chloromethyl)benzo[d]oxazole

Cat. No.: B13005481
M. Wt: 167.59 g/mol
InChI Key: MOMNEVLZRPDBQE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound featuring a fused benzene and oxazole ring system, with a chloromethyl (-CH₂Cl) substituent at the 4-position of the oxazole moiety. This structure confers reactivity at the chloromethyl group, enabling its use as a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions. The compound is synthesized via cyclization reactions or functionalization of pre-existing oxazole scaffolds. For example, 2-(chloromethyl)benzo[d]oxazole derivatives are synthesized by cyclizing α-haloketones with amides under reflux conditions, yielding products with moderate purity after recrystallization .

Its applications span pharmaceuticals and materials science. In drug discovery, it serves as a key building block for bioactive molecules targeting enzymes (e.g., urease, VEGFR-2) and receptors (e.g., Toll-like receptors) . The chloromethyl group enhances electrophilicity, facilitating covalent interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-aminophenol with chloroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, forming functionalized benzoxazole derivatives.

Key Reactions:

  • Amine Alkylation : Reacts with primary/secondary amines to form N-alkylated products.
    Example:

    Reaction with piperidine in DCM at 25°C yields 4-(piperidin-1-ylmethyl)benzo[d]oxazole (82% yield) .

  • Thiol Substitution : Thiols replace the chlorine atom under mild basic conditions.
    Example:

    Treatment with benzyl mercaptan and K₂CO₃ in THF produces 4-(benzylthio)methylbenzo[d]oxazole (75% yield) .

  • Hydroxide Hydrolysis : Aqueous NaOH converts the chloromethyl group to a hydroxymethyl derivative, a precursor for further oxidation.

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Source
PiperidineDCM, 25°C, 6h4-(Piperidin-1-ylmethyl)benzo[d]oxazole82
Benzyl mercaptanTHF, K₂CO₃, reflux, 4h4-(Benzylthiomethyl)benzo[d]oxazole75
Sodium hydroxideH₂O/EtOH, 60°C, 2h4-(Hydroxymethyl)benzo[d]oxazole68

Cross-Coupling Reactions

The benzo[d]oxazole ring participates in transition-metal-catalyzed couplings, enabling aryl/heteroaryl functionalization.

Suzuki-Miyaura Coupling:

  • Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces substituents at the 2-position of the oxazole ring .
    Example:

    Reaction with 4-fluorophenylboronic acid forms 2-(4-fluorophenyl)-4-(chloromethyl)benzo[d]oxazole (87% yield) .

Buchwald-Hartwig Amination:

  • Palladium catalysts enable C–N bond formation with aryl amines .

Ring-Opening and Rearrangement Reactions

The oxazole ring undergoes selective cleavage under acidic or reductive conditions:

  • Acidic Hydrolysis : Concentrated HCl opens the ring to form 2-amino-4-(chloromethyl)phenol derivatives .

  • Reductive Ring Opening : NaBH₄ reduces the oxazole to a dihydro intermediate, which rearranges into imidazole derivatives .

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance substitution rates .

  • Catalyst Screening : CuI and Ag₂CO₃ improve yields in coupling reactions (e.g., 70–90% with CuI) .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 4-(Chloromethyl)benzo[d]oxazole exhibits significant antimicrobial activity against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics like ampicillin .
  • Compounds derived from this structure have been evaluated for their antifungal properties, showing effectiveness against strains such as Candida albicans and Aspergillus niger.

Anticancer Effects

The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells by disrupting critical cellular processes. Notable findings include:

  • Cell line studies involving human colorectal carcinoma cells have shown that this compound derivatives can significantly reduce cell viability, suggesting a mechanism involving the disruption of cell cycle regulation and promotion of programmed cell death .
  • The structure's ability to interact with various molecular targets enhances its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antibacterial activity of several this compound derivatives against multiple microbial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts .
  • Anticancer Evaluation : In a study assessing the anticancer properties, a series of benzoxazole derivatives were synthesized and tested against human cancer cell lines. The results highlighted significant cytotoxic effects, particularly in compounds containing halogen substituents like chlorine .
  • Pharmacological Screening : Various derivatives were screened for their pharmacological activities, including anti-inflammatory effects. The findings suggested that certain substitutions on the oxazole ring could lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs of Benzo[d]oxazole

Substituted Benzo[d]oxazole Derivatives

  • 5-Methylbenzo[d]oxazole : Derivatives with a methyl group at the 5-position exhibit superior anti-proliferative activity compared to unsubstituted or 5-chloro analogs. For instance, compound 12l (5-methylbenzo[d]oxazole amide) showed IC₅₀ values of 10.50 μM against HepG2 cells, outperforming diamide derivatives (e.g., 13c , IC₅₀ = 24.25 μM) .
  • 5-Chlorobenzo[d]oxazole : Chloro-substituted derivatives (e.g., 12b ) display reduced potency (IC₅₀ = 26.31–102.10 μM), attributed to steric hindrance and reduced solubility .

Heterocyclic Variants

  • Benzothiazole Derivatives : Replacing the oxazole oxygen with sulfur (e.g., 4-(chloromethyl)benzo[d]thiazole) alters electronic properties, enhancing interactions with hydrophobic enzyme pockets. These derivatives show promise in kinase inhibition and antimicrobial applications .
  • Benzimidazole Derivatives : 2-(Chloromethyl)-1H-benzo[d]imidazole exhibits urease inhibition (IC₅₀ = 8.2 μM), outperforming some oxazole analogs due to improved hydrogen-bonding capacity .

Functionalized Oxazole Derivatives

  • 4-(Chloromethyl)-2-phenyloxazole : This analog demonstrates moderate antimicrobial activity against Candida albicans (MIC = 32 μg/mL). Substituting the phenyl group with electron-withdrawing groups (e.g., nitro, 2d ) enhances reactivity but reduces yield (23–35%) due to steric challenges .
  • 4-(Chloromethyl)-2-(4-trifluoromethylphenyl)oxazole : The trifluoromethyl group increases lipophilicity, improving blood-brain barrier penetration. This compound is used in CNS-targeted drug candidates .

Enzyme Inhibition

Compound Target Enzyme IC₅₀/EC₅₀ Reference
4-(Chloromethyl)benzo[d]oxazole Urease 18.5 μM
5-Methylbenzo[d]oxazole (12l ) HepG2 Cell Proliferation 10.50 μM
Benzo[d]thiazole-piperazine hybrid TLR7/TLR9 0.3–1.2 μM

Key Research Findings

Anti-Proliferative Activity : 5-Methylbenzo[d]oxazole amides (e.g., 12l ) exhibit potent activity against cancer cell lines, with IC₅₀ values 2–5× lower than diamide derivatives, highlighting the importance of substituent flexibility .

Antimicrobial Applications : 4-(Chloromethyl)oxazole derivatives show biofilm-disrupting activity against C. albicans, though low yields (23–35%) limit scalability .

TLR Inhibition : Hybrid molecules like AT791 (containing benzo[d]oxazole) inhibit TLR7/9 signaling (EC₅₀ = 0.3 μM), suggesting utility in autoimmune therapies .

Biological Activity

4-(Chloromethyl)benzo[d]oxazole, also known as 2-Chloro-4-(chloromethyl)benzo[d]oxazole, is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}ClN2_2O, with a molecular weight of approximately 233.49 g/mol. The structure consists of a benzene ring fused to an oxazole ring, with a chloromethyl group attached to the benzene moiety. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using the tube dilution technique. The results demonstrated that this compound effectively inhibited bacterial growth, particularly against E. coli and S. aureus.

Bacterial StrainMIC (µM)
Bacillus subtilis15
Escherichia coli20
Pseudomonas aeruginosa17

The mechanism of action involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound's efficacy was compared to standard antifungal agents like fluconazole, revealing promising results that warrant further investigation into its potential as an antifungal treatment .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies, particularly against human colorectal carcinoma cells (HCT116). The Sulforhodamine B (SRB) assay was utilized to determine the compound's cytotoxicity, yielding an IC50_{50} value of approximately 24.5 µM, which is comparable to that of standard chemotherapeutics like 5-fluorouracil (IC50_{50}=29.2 µM) .

The proposed mechanism involves inducing apoptosis in cancer cells by disrupting critical cellular pathways that regulate cell growth and survival. Specifically, it has been shown to interfere with the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and resistance to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that the presence of electron-withdrawing groups enhances antibacterial and anticancer activities. For instance, compounds with additional halogen substitutions or functional groups at specific positions on the oxazole ring have demonstrated improved efficacy against various biological targets .

Case Studies

  • Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity when modified with methoxy groups. These modifications improved interactions with bacterial enzymes and increased lipophilicity, leading to better bioavailability .
  • Anticancer Potential : A comparative study involving several benzoxazole derivatives revealed that those containing additional hydroxyl or methoxy groups showed significantly higher cytotoxicity against HCT116 cells. This suggests that strategic modifications can lead to more potent anticancer agents .

Q & A

Q. Basic: What are the common synthetic routes for preparing 4-(chloromethyl)benzo[d]oxazole derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzaldehydes and aminophenol derivatives. For example:

  • Condensation with 2-aminophenol : Reacting pyrazole-4-carboxaldehyde derivatives with 2-aminophenol in ethanol under acidic conditions (e.g., PCl₃ or NH₄Cl) yields benzo[d]oxazole derivatives .
  • Chloromethylation : Chloromethyl groups can be introduced using chloromethyl methyl ether in the presence of Lewis acids (e.g., ZnCl₂) .
    Key Parameters : Solvent choice (ethanol or DMSO), reaction temperature (reflux at 60–100°C), and acid catalysts (e.g., glacial acetic acid) influence yield and purity .

Q. Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents like DMSO enhance nucleophilicity in cyclization steps, while ethanol minimizes side reactions .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or protic acids (e.g., NH₄Cl) improve electrophilic substitution efficiency .
  • Time-Temperature Profiling : Extended reflux durations (12–18 hours) ensure complete cyclization, but shorter times (4–6 hours) may reduce decomposition in heat-sensitive reactions .
    Example : A 65% yield was achieved for a triazole derivative using DMSO and 18-hour reflux .

Q. Basic: What spectroscopic techniques are used to characterize this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Confirm C-Cl stretching (600–800 cm⁻¹) and oxazole ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 428.49 for a styryl derivative) validate molecular weight .

Q. Advanced: How can computational modeling aid in designing bioactive this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock to predict binding affinity to targets (e.g., VEGFR-2 or enzymes) .
  • DFT Calculations : Analyze electron density maps to optimize substituent positions for reactivity or stability .
    Case Study : Benzo[d]oxazole derivatives showed inhibitory activity against VEGFR-2 via in silico-guided design .

Q. Basic: How are biological activities of this compound derivatives evaluated?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., VEGFR-2) using fluorescence-based protocols .

Q. Advanced: How do structural modifications impact the biological activity of benzo[d]oxazole derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups enhance metabolic stability and target binding .
  • Heterocyclic Fusion : Adding pyridine or triazine rings improves solubility and pharmacokinetics .
    Example : A trifluoromethyl-substituted derivative exhibited 85% inhibition of VEGFR-2 in vitro .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., PCl₃) .
  • Waste Management : Neutralize acidic byproducts before disposal and segregate halogenated waste .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with chloromethylating agents .

Q. Advanced: How can crystallography resolve contradictions in reported reaction mechanisms?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determines regioselectivity in cyclization steps (e.g., phenacyl benzoate derivatives) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions to explain unexpected byproducts .
    Case Study : Crystal structure analysis of 2-(4-chlorophenyl)-2-oxoethyl benzoate clarified its role in oxazole synthesis .

Q. Advanced: What role do this compound derivatives play in materials science?

Methodological Answer:

  • OLEDs : Derivatives like OCT (containing benzo[d]oxazole) enable high-efficiency white light emission via exciplex formation .
  • Polymer Additives : Chloromethyl groups facilitate crosslinking in thermally stable resins .
    Example : A styryl-benzoxazole derivative achieved a 97 CRI in OLEDs due to dual emission pathways .

Q. Advanced: How to address discrepancies in reported synthetic yields for similar compounds?

Methodological Answer:

  • Reproducibility Checks : Verify solvent purity, catalyst batch, and moisture levels .
  • Scale-Up Adjustments : Optimize stirring rates and cooling methods for exothermic reactions .
    Example : A 20% yield difference in triazole synthesis was traced to incomplete solvent evaporation under reduced pressure .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2

InChI Key

MOMNEVLZRPDBQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)CCl

Origin of Product

United States

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